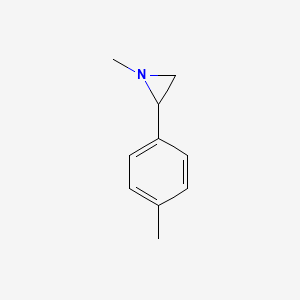![molecular formula C20H22N2O B14599061 Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- CAS No. 61077-91-6](/img/structure/B14599061.png)
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- is an organic compound with the molecular formula C14H19NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 3-methylphenyl group and an imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- typically involves the reaction of cyclohexanecarboxylic acid with aniline derivatives under specific conditions. One common method includes:
Cyclohexanecarboxylic Acid Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Amide Formation: The acyl chloride is then reacted with aniline derivatives (such as 3-methylaniline) in the presence of a base like triethylamine (TEA) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxamide: A simpler derivative without the imino and phenyl substitutions.
N-Phenylcyclohexanecarboxamide: Lacks the 3-methylphenyl group.
2-[(3-Methylphenyl)imino]cyclohexanecarboxamide: Lacks the N-phenyl substitution.
Uniqueness
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61077-91-6 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(3-methylphenyl)imino-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H22N2O/c1-15-8-7-11-17(14-15)21-19-13-6-5-12-18(19)20(23)22-16-9-3-2-4-10-16/h2-4,7-11,14,18H,5-6,12-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
NYLPZZFHOVRVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=C2CCCCC2C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



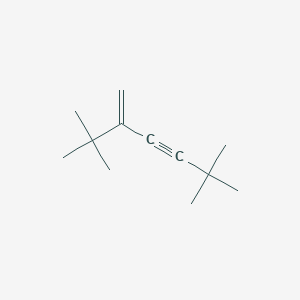

![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)

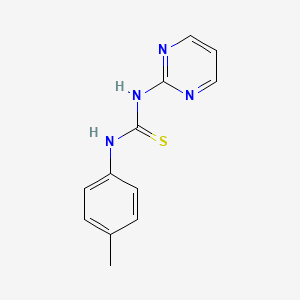
![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
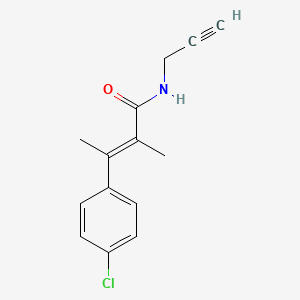
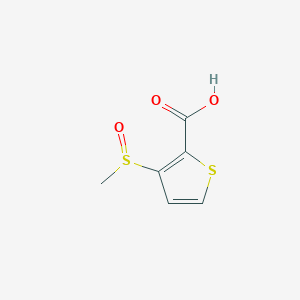

![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
